Welcome to the BenchChem Online Store!
molecular formula C11H13NO2 B8306510 Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

Cat. No. B8306510
M. Wt: 191.23 g/mol
InChI Key: CWVVTMSUHRITAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08389524B2

Procedure details

A solution of 1,6-heptadiyne (1.242 ml, 10.85 mmol) and ethyl cyanoformate (1.063 ml, 10.85 mmol) in dry degassed 1,4-dioxane (100 ml) under argon at rt was treated with cyclopentadienyl-Cobalt(I)-dicarbonyl (0.293 g, 1.628 mmol) and then heated at reflux for 18 h. Reaction was then evaporated, treated with toluene (100 ml), re-evaporated, dissolved in DCM (100 ml), filtered through a short pad of Kieselguhr, eluting with DCM, organic extracts evaporated, chromatographed (0-100% DCM:40-60 Petroleum ether then 0-10% methanol/DCM) to give product as an impure brown oil (427 mg, 21%).
Quantity
1.242 mL
Type
reactant
Reaction Step One
Quantity
1.063 mL
Type
reactant
Reaction Step One
[Compound]
Name
cyclopentadienyl-Cobalt(I)-dicarbonyl
Quantity
0.293 g
Type
reactant
Reaction Step Two
Yield
21%

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][C:6]#[CH:7].[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:9]>>[CH:7]1[C:6]2[CH2:5][CH2:4][CH2:3][C:2]=2[CH:1]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1

Inputs

Step One
Name
Quantity
1.242 mL
Type
reactant
Smiles
C#CCCCC#C
Name
Quantity
1.063 mL
Type
reactant
Smiles
C(#N)C(=O)OCC
Step Two
Name
cyclopentadienyl-Cobalt(I)-dicarbonyl
Quantity
0.293 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed 1,4-dioxane (100 ml) under argon at rt
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was then evaporated
ADDITION
Type
ADDITION
Details
treated with toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
re-evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of Kieselguhr
WASH
Type
WASH
Details
eluting with DCM, organic extracts
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (0-100% DCM

Outcomes

Product
Name
Type
product
Smiles
C1=NC(=CC2=C1CCC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 427 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.